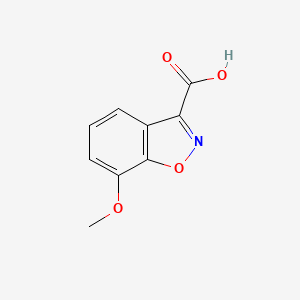

7-methoxy-1,2-benzoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(9(11)12)10-14-8(5)6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQWQWAXIFJJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1ON=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 7-methoxy-1,2-benzoxazole-3-carboxylic acid

The following technical guide details the chemical structure, synthesis, and properties of 7-methoxy-1,2-benzoxazole-3-carboxylic acid (also known as 7-methoxybenzo[d]isoxazole-3-carboxylic acid).

Executive Summary

7-Methoxy-1,2-benzoxazole-3-carboxylic acid is a heterocyclic organic compound belonging to the 1,2-benzoxazole (or benzo[d]isoxazole) class. Distinct from its 1,3-benzoxazole isomer, this scaffold features a benzene ring fused to an isoxazole ring with the oxygen and nitrogen atoms in the 1 and 2 positions, respectively.

This specific derivative acts as a critical intermediate in medicinal chemistry, particularly in the development of anticonvulsants (structural analog to zonisamide) and auxin transport inhibitors in agrochemistry. Its 3-carboxylic acid moiety renders it a bioisostere of indole-3-carboxylic acid, while the 7-methoxy substituent modulates lipophilicity and metabolic stability.

Chemical Identity & Structure

Nomenclature and Classification[1]

-

IUPAC Name: 7-methoxy-1,2-benzoxazole-3-carboxylic acid

-

Alternative Names: 7-methoxybenzo[d]isoxazole-3-carboxylic acid; 7-methoxyindoxazene-3-carboxylic acid.

-

CAS Registry Number: Note: While the parent benzo[d]isoxazole-3-carboxylic acid is registered as CAS 28691-47-6, specific derivatives often inhabit proprietary libraries. The 6-methoxy isomer is chemically distinct.

-

Molecular Formula: C

H -

Molecular Weight: 193.16 g/mol [1]

Structural Analysis

The molecule consists of a bicyclic heteroaromatic core.

-

Core: 1,2-Benzoxazole (Indoxazene).

-

Substituents:

-

Position 3: Carboxylic acid (-COOH). This position is critical for biological binding affinity, often mimicking the acid headgroup of auxins or glutamate analogs.

-

Position 7: Methoxy (-OCH

).[2][3][4][5] Located on the benzene ring adjacent to the ring oxygen (position 1). This "ortho-to-heteroatom" substitution creates steric bulk and electron donation that influences the ring's electronic density.

-

| Property | Value (Predicted/Experimental) | Context |

| pKa (COOH) | 3.2 – 3.8 | Stronger acid than benzoic acid due to the electron-withdrawing isoxazole ring. |

| LogP | ~1.2 – 1.5 | Moderately lipophilic; methoxy group increases LogP vs. hydroxyl analogs. |

| H-Bond Donors | 1 (COOH) | Critical for receptor binding. |

| H-Bond Acceptors | 5 (N, O-ring, O-Me, O=C, O-H) | High capacity for hydrogen bonding networks. |

| Topological Polar Surface Area | ~72 Ų | Suggests good membrane permeability (Rule of 5 compliant). |

Synthesis & Manufacturing

The synthesis of 3-substituted 1,2-benzoxazoles typically requires the formation of the N-O bond via cyclization of ortho-substituted aryl precursors.

Primary Synthetic Route: Oximation-Cyclization

This route mimics the classical synthesis of zonisamide intermediates, adapted for the carboxylic acid derivative.

Precursors: 2-Hydroxy-3-methoxyacetophenone (or 3-methoxysalicylaldehyde derivatives).

Workflow:

-

Claisen Condensation: Reaction of 2-hydroxy-3-methoxyacetophenone with diethyl oxalate in the presence of sodium ethoxide to form the diketo ester.

-

Oximation: Treatment with hydroxylamine hydrochloride (NH

OH·HCl) to form the oxime intermediate. -

Cyclization: Acid-catalyzed ring closure yields the ester (Ethyl 7-methoxy-1,2-benzoxazole-3-carboxylate).

-

Hydrolysis: Saponification using NaOH/MeOH followed by acidification to yield the free acid.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.

Caption: Step-wise synthesis of 7-methoxy-1,2-benzoxazole-3-carboxylic acid via Claisen condensation and oxime cyclization.

Reactivity & Stability

Decarboxylation Risk

1,2-Benzoxazole-3-carboxylic acids are thermally labile. Upon heating above their melting points (typically >180°C) or under strong basic catalysis, they may undergo decarboxylation to form the parent 7-methoxy-1,2-benzoxazole.

-

Mechanism:[6] The electron-withdrawing nature of the C=N bond facilitates the loss of CO

. -

Mitigation: Store at -20°C; avoid prolonged exposure to temperatures >50°C during drying.

Electrophilic Aromatic Substitution

The 7-methoxy group is a strong electron-donating group (EDG), activating the benzene ring.

-

Predicted Sites: The 4- and 6-positions are activated for electrophilic attack (halogenation, nitration).

-

Stability: The isoxazole ring is relatively stable to acid but can undergo ring-opening (rearrangement to salicylnitriles) under strong basic conditions (Kemp elimination).

Pharmaceutical & Biological Relevance[3][8][9][10][11][12]

Pharmacophore Analysis

The 1,2-benzoxazole scaffold is a privileged structure in medicinal chemistry.[7]

-

Anticonvulsant Activity: The core is isosteric with the benzisoxazole of Zonisamide .[8] The 3-COOH group can be converted to a sulfonamide or amide to enhance blood-brain barrier (BBB) penetration.

-

Auxin Mimicry: In agrochemistry, the 3-carboxylic acid mimics the acetic acid side chain of Indole-3-acetic acid (IAA). The 7-methoxy group (analogous to 7-methoxy-DIMBOA) often enhances metabolic stability against plant glycosylases.

Biological Signaling Pathway (Hypothetical)

If used as an auxin transport inhibitor or mimic, the molecule likely interacts with the TIR1 ubiquitin-ligase complex or auxin efflux carriers (PIN proteins).

Caption: Predicted biological interaction pathways based on structural homology to known auxin analogs.

Experimental Protocols

Standard Purification Protocol

Due to the risk of decarboxylation, recrystallization is preferred over distillation.

-

Dissolution: Dissolve crude acid in minimum hot ethanol (60°C).

-

Precipitation: Add warm water dropwise until turbidity appears.

-

Cooling: Allow to cool slowly to room temperature, then 4°C.

-

Filtration: Collect crystals via vacuum filtration.

-

Drying: Dry in a vacuum desiccator over P

O

Analytical Validation (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic core) and 280 nm.

-

Retention Time: Predicted to elute later than the unsubstituted parent due to the methoxy group's lipophilicity.

References

-

Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.

-

Chimica Italiana. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.

-

PubChem. Benzo[d]isoxazole-3-carboxylic acid (Parent Compound).[2][1][9][10] National Library of Medicine.

-

Gardner, G., & Sanborn, J. R. (1989).[11] Aryl-Substituted alpha-Aminooxycarboxylic Acids: A New Class of Auxin Transport Inhibitors.[11] Plant Physiology.[12][11]

-

BenchChem. Biological activity of benzoxazole derivatives.

Sources

- 1. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Auxin-induced elongation of short maize coleoptile segments is supported by 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 9. Benzo[d]isoxazole-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 10. Benzo[d]isoxazole-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 11. Aryl-Substituted alpha-Aminooxycarboxylic Acids: A New Class of Auxin Transport Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

The 7-Methoxy-1,2-Benzoxazole Pharmacophore: A Technical Guide to its Biological Activity and Therapeutic Potential

Abstract

The 1,2-benzoxazole (benzisoxazole) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including a planar, rigid structure and the capacity for diverse substitutions, render it an attractive framework for the design of novel therapeutics.[2] This technical guide provides an in-depth exploration of the biological activities associated with the 1,2-benzoxazole core, with a specific focus on the emerging potential of the 7-methoxy-1,2-benzoxazole pharmacophore. We will delve into the synthesis, mechanisms of action, and key therapeutic areas where this scaffold has shown promise, including oncology, neuroprotection, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile pharmacophore in their discovery pipelines.

The 1,2-Benzoxazole Core: A Foundation of Diverse Bioactivity

The 1,2-benzoxazole nucleus, an aromatic bicyclic system composed of a fused benzene and isoxazole ring, is a versatile scaffold that has yielded compounds with a wide spectrum of pharmacological activities.[3][4] Its structural similarity to endogenous purine bases facilitates interactions with various biological macromolecules, underpinning its broad therapeutic potential.[1] Derivatives of this core have been extensively investigated and have demonstrated significant efficacy in several key therapeutic areas.

Anticancer Activity

A substantial body of research highlights the potent anticancer activity of 1,2-benzoxazole derivatives. These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines, including those of the breast, liver, and myeloid leukemia.[5][6][7]

One prominent mechanism of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[5][8] By blocking VEGFR-2 signaling, these compounds can effectively stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting their growth and proliferation.[5][8] Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5][8] For instance, a novel series of 1,2,3-triazole tethered 1,2-benzisoxazole derivatives displayed significant antiproliferative effects against human acute myeloid leukemia (AML) cells, with the most potent compound exhibiting an IC50 of 2 µM.[7]

Neuroprotective and Anticonvulsant Effects

The 1,2-benzoxazole scaffold is also a key feature in compounds with significant neuroprotective and anticonvulsant properties.[9][10] Notably, the marketed anticonvulsant drug Zonisamide incorporates this core structure. Research has demonstrated that derivatives can offer protection against excitotoxic neuronal damage, a common pathway in various neurodegenerative disorders.[9] The mechanism of action is often linked to the modulation of ion channels and neurotransmitter receptors.[10] Furthermore, studies have explored the antioxidant properties of related heterocyclic structures, suggesting a potential role in mitigating oxidative stress in the brain, a key factor in neurodegeneration.[11]

Anti-inflammatory Properties

The anti-inflammatory potential of the 1,2-benzoxazole core is well-documented, with many derivatives exhibiting potent activity in preclinical models.[12][13][14] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[12] By selectively targeting COX-2 over COX-1, these derivatives have the potential for reduced gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12]

The Influence of the 7-Methoxy Substituent: Emerging Insights

While the broader 1,2-benzoxazole scaffold has been extensively studied, research into the specific role of the 7-methoxy substitution is an emerging area of interest. The introduction of a methoxy group at the 7-position of the benzoxazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Potential in Oncology

The presence of a methoxy group on aromatic rings is a common feature in many anticancer agents. In the context of the 1,2-benzoxazole scaffold, the 7-methoxy substitution is being explored for its potential to enhance anticancer efficacy. For instance, 7-methoxy-4-nitro-2,1-benzoxazole has been identified as a compound of interest in cancer research.[15] It is suggested that this molecule may target multiple metabolic pathways within cancer cells, potentially leading to apoptosis or the inhibition of cell growth.[15] The methoxy group can act as a hydrogen bond acceptor and influence the molecule's orientation within the target's binding pocket, potentially leading to enhanced potency and selectivity.

Neuroprotective Potential

In related heterocyclic systems like benzofurans, the 7-methoxy substitution has been associated with neuroprotective effects.[9] A study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their ability to protect against NMDA-induced excitotoxicity.[9] This suggests that the 7-methoxy group on a bicyclic aromatic system may contribute to neuroprotective activity, a hypothesis that warrants further investigation within the 1,2-benzoxazole series. The antioxidant properties of such compounds are also an area of active research.[9]

Synthesis of 7-Methoxy-1,2-Benzoxazole Derivatives

The synthesis of the 1,2-benzoxazole core can be achieved through various established methods, with the cyclization of o-hydroxyaryl oximes or imines being a common approach. For the synthesis of 7-methoxy-1,2-benzoxazole derivatives, a key starting material would be a correspondingly substituted 2-aminophenol, such as 2-amino-3-methoxyphenol.

A general synthetic workflow is depicted below:

Caption: A generalized synthetic pathway to the 7-methoxy-1,2-benzoxazole core.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 7-methoxy-1,2-benzoxazole derivatives, a battery of in vitro and in vivo assays can be employed. The following are representative protocols for key therapeutic areas.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 7-methoxy-1,2-benzoxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Activity: NMDA-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from damage induced by N-methyl-D-aspartate (NMDA), an excitotoxin.

Protocol:

-

Neuronal Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the neuronal cells with different concentrations of the 7-methoxy-1,2-benzoxazole derivatives for 1-2 hours.

-

NMDA Exposure: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of NMDA for a specified period.

-

Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Compare the viability of compound-treated cells to that of cells treated with NMDA alone to determine the neuroprotective effect.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the 7-methoxy-1,2-benzoxazole derivatives orally or intraperitoneally at various doses. Include a vehicle control and a positive control (e.g., Indomethacin).

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Data Presentation

Table 1: Hypothetical Anticancer Activity of 7-Methoxy-1,2-Benzoxazole Derivatives

| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |

| 7MBO-01 | H | Phenyl | 15.2 | 21.8 |

| 7MBO-02 | H | 4-Chlorophenyl | 8.7 | 12.5 |

| 7MBO-03 | CH3 | Phenyl | 12.1 | 18.9 |

| 7MBO-04 | CH3 | 4-Chlorophenyl | 5.4 | 9.1 |

| Doxorubicin | - | - | 0.8 | 1.2 |

This table presents hypothetical data for illustrative purposes.

Future Directions and Conclusion

The 7-methoxy-1,2-benzoxazole pharmacophore represents a promising yet underexplored area in drug discovery. The foundational knowledge of the broader 1,2-benzoxazole class, coupled with the emerging insights into the role of the 7-methoxy substituent, provides a strong rationale for the continued investigation of these compounds. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 7-methoxy-1,2-benzoxazole derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by these compounds. The in-depth technical guidance provided herein aims to equip researchers with the necessary framework to unlock the full therapeutic potential of this intriguing pharmacophore.

References

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.

- Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.

- Abdel-Maksoud, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.

- Kakkar, S., & Narasimhan, B. (2019). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Mini-Reviews in Medicinal Chemistry, 19(18), 1474-1492.

- Agarwal, R. K., & Agarwal, H. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry, 22(5), 3335-3342.

- Jantrachotech, T., et al. (2021).

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

- Kim, H. J., et al. (2015).

- Zgonnik, V. N., et al. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-20.

- Sharma, P., & Kumar, V. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(8), 1-10.

- Bai, H., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201178.

- Ashwini, N., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165.

- Khan, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(1), 108-121.

- Shrivastava, A., et al. (2012). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 4(1), 365-370.

- Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-10.

- Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(19), 6539.

- Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183.

- Usman, M. R. M., et al. (2012). Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. IOSR Journal of Pharmacy, 2(3), 374-379.

- Sharma, P., & Kumar, V. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(8), 1-10.

-

PubChem. (n.d.). 7-Methoxy-1,2-benzoxazole-6-carboxylic acid. Retrieved from [Link]

- Kim, G. H., et al. (2018). Neuroprotective Effect of Antioxidants in the Brain. International Journal of Molecular Sciences, 19(1), 113.

- Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Pharmaceuticals, 16(7), 929.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jocpr.com [jocpr.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. Buy 7-Methoxy-4-nitro-2,1-benzoxazole | 10202-98-9 [smolecule.com]

Technical Guide: Discovery and Synthesis of Benzoxazole-3-Carboxylic Acid Analogs

The following technical guide details the history, chemistry, and therapeutic discovery of 1,2-benzoxazole-3-carboxylic acid (commonly referred to in medicinal chemistry as 1,2-benzisoxazole-3-carboxylic acid ) and its analogs.

Note on Nomenclature: This guide addresses the "benzoxazole-3-carboxylic acid" query by focusing on the 1,2-benzisoxazole scaffold. In standard IUPAC nomenclature for 1,3-benzoxazole (the most common "benzoxazole"), position 3 is the ring nitrogen. A carboxylic acid cannot attach to the pyridinic nitrogen of an aromatic 1,3-benzoxazole without destroying aromaticity or forming a charged quaternary species. Therefore, "benzoxazole-3-carboxylic acid" almost exclusively refers to the 1,2-benzoxazole (benzisoxazole) isomer or 4,5,6,7-tetrahydro-1,2-benzoxazole derivatives in the literature.

Part 1: Historical Evolution and Chemical Identity

The Isomer Divergence

The history of benzoxazole carboxylic acids is a tale of two isomers. While 1,3-benzoxazoles (fused oxazole) became famous as fluorescent whitening agents and NSAID scaffolds (e.g., benoxaprofen), the 1,2-benzoxazoles (benzisoxazoles) emerged as critical pharmacophores in psychopharmacology and anticonvulsant therapy.

The discovery of 1,2-benzisoxazole-3-carboxylic acid analogs dates back to the early 20th-century investigations into "indoxazenes." However, it was the mid-century push for non-sedating anticonvulsants and later, atypical antipsychotics, that elevated this scaffold.

| Feature | 1,3-Benzoxazole | 1,2-Benzisoxazole (Indoxazene) |

| Heteroatoms | Oxygen (1), Nitrogen (3) | Oxygen (1), Nitrogen (2) |

| 3-Position | Nitrogen atom (Ring) | Carbon atom (Ring) |

| Carboxyl Stability | 2-COOH is stable; 3-COOH is unstable/impossible. | 3-COOH is stable and synthetically accessible. |

| Key Drugs | Tafamidis, Benoxaprofen | Zonisamide, Risperidone, Paliperidone |

The Therapeutic Pivot

In the 1980s, researchers at Janssen Pharmaceutica (now Johnson & Johnson) utilized the benzisoxazole ring to create Risperidone . Unlike typical phenothiazines, the benzisoxazole moiety provided a rigid, planar anchor that facilitated high-affinity binding to 5-HT2A serotonin receptors while modulating D2 dopamine receptor affinity. This "serotonin-dopamine antagonism" (SDA) hypothesis relied heavily on the electronic properties of the benzisoxazole-3-position.

Simultaneously, 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid analogs were identified as conformationally restricted analogs of excitatory amino acids (like glutamate), serving as tools to map NMDA and AMPA receptor binding pockets.

Part 2: Synthetic Methodologies and Protocols[1]

The synthesis of 3-substituted benzisoxazoles is challenging due to the lability of the N-O bond under reducing conditions. Below are the two primary industrial and laboratory routes.

Pathway A: The Salicylaldoxime Cyclization (Classic Route)

This method relies on the cyclization of O-acetylated salicylaldoximes. It is robust but requires careful pH control to prevent ring opening (Kemp elimination).

Mechanism:

-

Oximation: Reaction of 2-hydroxyacetophenone with hydroxylamine.

-

Acetylation: Protection of the phenol and oxime hydroxyls.

-

Cyclization: Base-catalyzed intramolecular nucleophilic attack.

Pathway B: The Pinner-Type Cyclization (Modern Route)

For carboxylic acid derivatives, starting from 2-halophenylglyoxylates allows for direct access to the 3-carboxyl moiety without complex oxidation steps later.

Experimental Protocol: Synthesis of 1,2-Benzisoxazole-3-Carboxylic Acid

Standardized for 10 mmol scale.

Reagents:

-

2-Fluorobenzoyl chloride (1.58 g, 10 mmol)

-

Ethyl cyanoacetate (1.13 g, 10 mmol)

-

Hydroxylamine hydrochloride (2.08 g, 30 mmol)

-

Triethylamine (TEA)

-

Ethanol (EtOH)

Step-by-Step Methodology:

-

Acylation (Precursor Formation):

-

Dissolve ethyl cyanoacetate (10 mmol) in anhydrous THF (20 mL) with MgCl₂ (12 mmol) and TEA (20 mmol).

-

Cool to 0°C. Dropwise add 2-fluorobenzoyl chloride.

-

Stir for 2 hours at RT. Quench with HCl (1M), extract with EtOAc.

-

Checkpoint: Verify formation of ethyl 2-cyano-3-(2-fluorophenyl)-3-oxopropanoate via TLC (Hexane:EtOAc 3:1).

-

-

Cyclization:

-

Dissolve the intermediate in EtOH (30 mL).

-

Add Hydroxylamine HCl (30 mmol) and Sodium Acetate (40 mmol).

-

Reflux for 6 hours. The hydroxylamine attacks the ketone, followed by intramolecular displacement of the fluorine (SnAr) by the oxime oxygen.

-

Critical Control: Monitor the disappearance of the fluorine signal in ¹⁹F NMR.

-

-

Hydrolysis to Acid:

-

Treat the resulting ester with NaOH (2M, 10 mL) at 60°C for 1 hour.

-

Acidify carefully with HCl to pH 2.

-

Precipitation: The target 1,2-benzisoxazole-3-carboxylic acid will precipitate as a white solid. Filter and recrystallize from EtOH/Water.

-

Yield Expectation: 65-75%. Validation: ¹H NMR (DMSO-d₆) should show a characteristic doublet for the aromatic proton at position 7 (near the oxygen) shifted downfield (~8.1 ppm).

Part 3: Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the decision tree for synthesizing these analogs based on the starting material availability.

Caption: Comparative synthetic pathways. Route B is preferred for carboxylic acid derivatives to avoid harsh oxidation steps.

Structure-Activity Relationship (SAR)

This diagram details the pharmacophore features of the benzisoxazole-3-carboxylic acid scaffold in the context of biological targets (Antipsychotic/Antimicrobial).

Caption: SAR map highlighting the functional impact of substitutions at positions 3 and 5/6.

Part 4: Therapeutic Applications and Data[2][3]

Comparative Biological Activity

The following table summarizes the shift in biological activity based on the modification of the 3-carboxylic acid group.

| Derivative Type | R-Group at Pos 3 | Primary Biological Target | Representative Compound |

| Carboxylic Acid | -COOH | DNA Gyrase / Topoisomerase IV | Experimental Antibacterials |

| Sulfonamide | -CH₂SO₂NH₂ | Na+/Ca2+ Channels | Zonisamide (Anticonvulsant) |

| Piperidinyl-alkyl | -(CH₂)n-Piperidine | 5-HT2A / D2 Receptors | Risperidone (Antipsychotic) |

| Tetrahydro-acid | -COOH (Sat.[1] Ring) | GABA / Glutamate Receptors | Exo-THPO (Research Tool) |

Emerging Research: Antibacterial Agents

Recent studies utilize 1,2-benzisoxazole-3-carboxylic acid as a bioisostere for quinolones. The 3-carboxyl group, when positioned adjacent to the ring nitrogen (position 2), mimics the 3-oxo-4-carboxylic acid motif of fluoroquinolones, allowing for chelation with magnesium ions in the DNA gyrase active site.

Key Insight: Unlike quinolones, benzisoxazoles do not generate the same level of phototoxicity, a common side effect caused by the singlet oxygen generation of the quinoline core.

References

-

Janssen, P. A. J., et al. (1988). Pharmacology of Risperidone (R 64 766), a New Antipsychotic with Serotonin-S2 and Dopamine-D2 Antagonistic Properties. Journal of Pharmacology and Experimental Therapeutics. Link

-

Uno, H., et al. (1979). Studies on 1,2-Benzisoxazole Derivatives.[1][2] Synthesis and Pharmacological Activities. Chemical and Pharmaceutical Bulletin. Link

-

Pal, D., et al. (2018). Benzoxazole: A Privileged Scaffold for the Discovery of Anti-cancer and Anti-microbial Agents. World Journal of Pharmaceutical Sciences. Link

-

Orritt, K. M. (2021).[3] Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV. University of Leeds White Rose eTheses. Link

-

BenchChem. (2025). Structure and Applications of 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid. Link

Sources

Role of methoxy substitution in 1,2-benzoxazole biological affinity

Executive Summary

The 1,2-benzoxazole (benzisoxazole) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore core for blockbuster antipsychotics like risperidone and paliperidone, as well as emerging anticonvulsants and cholinesterase inhibitors.[1] While the heterocyclic core provides the necessary rigidity and hydrogen-bond acceptor capabilities, the methoxy (-OCH₃) substitution acts as a critical "tuning knob" for biological affinity.

This guide analyzes the physicochemical and pharmacodynamic impact of methoxy substitution on the 1,2-benzoxazole ring.[1] We explore how this specific modification alters electronic density, lipophilicity, and binding kinetics, supported by a validated synthetic protocol and a specific case study on Acetylcholinesterase (AChE) inhibition.[1]

Physicochemical Pharmacophore: The Role of Methoxy[1]

The introduction of a methoxy group onto the 1,2-benzoxazole scaffold is rarely a passive structural change.[1] It induces specific electronic and steric alterations that define the molecule's "lock-and-key" fit within a protein binding pocket.

Electronic Modulation (The Mesomeric Effect)

The 1,2-benzoxazole ring is electron-deficient due to the electronegative oxygen and nitrogen atoms.

-

Donation (+M): A methoxy substituent acts as a weak inductive withdrawer (-I) but a strong mesomeric donor (+M). When placed at positions C5 or C6, the lone pairs on the methoxy oxygen donate electron density into the aromatic

-system.[1] -

Binding Implication: This increased electron density enhances

-

Lipophilicity and Solvation[1]

-

LogP Shift: Converting a hydroxyl (-OH) to a methoxy (-OCH₃) typically increases the LogP value by approximately 0.5–1.0 log units, enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS-active benzisoxazoles.

-

Desolvation Penalty: Unlike a hydroxyl group, the methoxy group cannot act as a hydrogen bond donor.[1] This reduces the desolvation energy penalty required for the ligand to enter a hydrophobic pocket, potentially improving

rates.[1]

Steric Anchoring

The methoxy group adds a defined steric bulk.[1] In the context of 1,2-benzoxazoles, this bulk can induce conformational locking (atropisomerism) in biaryl systems or fill small hydrophobic sub-pockets, displacing "high-energy" water molecules and gaining entropic binding affinity.[1]

Case Study: 4-Methoxy-1,2-Benzoxazole in AChE Inhibition[1][2][3][4]

A definitive example of the "methoxy effect" is observed in the design of Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease. Research by Lalut et al. (2020) demonstrated that specific substitution patterns on the benzisoxazole ring drastically alter affinity for Acetylcholinesterase (AChE) and 5-HT4 receptors.

The Discovery (Compound 32a)

Researchers synthesized a series of benzisoxazole derivatives to rigidify the structure of donecopride.[2]

-

The Hit: Compound 32a (3-[2-[1-(cyclohexylmethyl)-4-piperidyl]ethyl]-4-methoxy-1,2-benzoxazole).[2][3][4]

-

The Mechanism: The 4-methoxy group was not arbitrary. Docking studies suggested that the benzisoxazole ring engages in

- -

Affinity Data: The 4-methoxy derivative displayed nanomolar inhibition, whereas removing or altering this group frequently resulted in a loss of dual-target efficacy.

Visualization of the SAR Logic

Figure 1: Mechanistic contribution of the 4-methoxy group to AChE binding affinity.

Synthetic Methodology: Regioselective Construction

Synthesizing methoxy-substituted 1,2-benzoxazoles requires navigating the potential instability of the N-O bond.[1] The following protocol, adapted from robust literature precedents (Lalut et al., 2020; Villalobos et al.), utilizes a salicylaldehyde oxime intermediate.[1]

Reaction Pathway Diagram[1]

Figure 2: Synthetic route for 4-methoxy-1,2-benzoxazole via oxime cyclization.

Detailed Protocol

Objective: Synthesis of 4-methoxy-1,2-benzoxazole from 2-hydroxy-6-methoxybenzaldehyde.

Reagents:

-

2-Hydroxy-6-methoxybenzaldehyde (Starting Material)

-

Hydroxylamine hydrochloride (

) -

Sodium Hydroxide (NaOH) or Sodium Acetate[4]

-

1,1'-Carbonyldiimidazole (CDI)[1]

-

Solvents: Ethanol, THF (anhydrous), Dioxane.[1]

Step-by-Step Procedure:

-

Oximation (Formation of the Oxime):

-

Dissolve 2-hydroxy-6-methoxybenzaldehyde (1.0 eq) in a mixture of Ethanol/Water (3:1).

-

Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).

-

Stir at room temperature (RT) for 1 hour, then heat to 40°C for 15 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 7:3). The aldehyde spot should disappear.

-

Workup: Evaporate ethanol. Extract with EtOAc. Wash with brine. Dry over

.

-

-

Cyclization (Ring Closure):

-

Dissolve the crude oxime intermediate in anhydrous THF under an inert atmosphere (

). -

Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

-

Reflux the mixture (approx. 66°C) for 3–5 hours.

-

Mechanism:[1][5][6] CDI activates the phenolic hydroxyl, facilitating nucleophilic attack by the oxime oxygen (or nitrogen, depending on tautomer, but leading to the benzisoxazole).[1]

-

Workup: Cool to RT. Quench with water. Extract with EtOAc. Purify via flash column chromatography on silica gel.

-

Critical Control Point: The temperature during cyclization is crucial. Overheating (>80°C) or strong acidic conditions can lead to Beckmann rearrangement, yielding the isomeric 1,3-benzoxazole instead of the desired 1,2-benzoxazole.[1]

Biological Validation: Ellman’s Assay

To verify the affinity enhancement provided by the methoxy group, the Ellman’s Colorimetric Assay is the industry standard for measuring Acetylcholinesterase (AChE) inhibition.[1]

Assay Principle

The assay measures the rate of production of thiocholine as AChE hydrolyzes the substrate acetylthiocholine (ATCh). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), absorbing at 412 nm.

Protocol Workflow

-

Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0). Note: pH 8.0 is critical for the DTNB reaction.[1]

-

Enzyme Incubation:

-

Mix AChE (e.g., from Electrophorus electricus or human recombinant) with the test compound (Methoxy-benzoxazole derivative) in buffer.

-

Incubate at 25°C for 20 minutes to allow equilibrium binding.

-

-

Substrate Addition:

-

Add DTNB (0.3 mM final) and Acetylthiocholine iodide (0.45 mM final).

-

-

Kinetic Measurement:

-

Monitor Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate

(slope of the linear portion). -

Determine % Inhibition:

. -

Determine

using non-linear regression (Log-inhibitor vs. response).

-

Data Interpretation Table[1][4][7][8]

| Parameter | Control (No Inhibitor) | Unsubstituted Benzoxazole | Methoxy-Benzoxazole (32a) | Interpretation |

| Slope ( | High (1.0 normalized) | Moderate (0.6) | Low (<0.1) | Methoxy group significantly halts hydrolysis. |

| N/A | Micromolar ( | Nanomolar ( | >100x affinity increase due to methoxy substitution. | |

| Mode of Action | N/A | Competitive | Mixed/Non-competitive | Suggests dual binding (CAS and PAS sites). |

References

-

Lalut, J., et al. (2020). Rational Design of Novel Benzisoxazole Derivatives With Acetylcholinesterase Inhibitory and Serotoninergic 5-HT4 Receptors Activities for the Treatment of Alzheimer's Disease. Scientific Reports, 10, 3014.[1][3]

-

Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase.[1] Journal of Medicinal Chemistry, 37(17), 2721–2734.[1]

- Palumbo Piccionello, A., et al. (2008). Synthesis of 1,2-benzisoxazoles: A review. Current Organic Chemistry. (General synthetic grounding).

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7, 88–95.[1] (Standard Assay Protocol).

Sources

- 1. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Binding Mechanisms of Benzoxazole-3-Carboxylic Acid Ligands

Abstract

Benzoxazole-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their efficacy is intrinsically linked to the precise way they recognize and interact with their biological targets. This technical guide provides an in-depth exploration of the target binding mechanisms of these ligands, with a particular focus on their role as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. We will dissect the key molecular interactions, structure-activity relationships, and the advanced biophysical techniques used to characterize these binding events. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone of modern drug design.[1][2][3] Its rigid, planar structure and versatile chemistry allow for the strategic placement of functional groups that can engage in specific, high-affinity interactions with protein targets.[4] A prominent class of these compounds includes those derivatized with a carboxylic acid group, which often serves as a critical anchor for binding.

These ligands exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][5][6] Notably, several benzoxazole derivatives, such as Flunoxaprofen, have been developed as potent non-steroidal anti-inflammatory drugs (NSAIDs).[5][7][8] Like other classic NSAIDs, their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[7][9][10] Understanding the precise binding mechanism to COX enzymes provides a foundational case study for this ligand class.

The Primary Target: Cyclooxygenase (COX) Enzymes

Cyclooxygenases (COX-1 and COX-2) are bifunctional enzymes that catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids that mediate inflammation, pain, and fever.[10]

-

COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as maintaining the integrity of the gastrointestinal lining.[10]

-

COX-2 is typically absent in most cells but is rapidly induced by inflammatory stimuli, making it the primary target for anti-inflammatory therapies.[10][11]

The active site of both COX isoforms is a long, hydrophobic channel.[12] However, a key structural difference—the substitution of isoleucine in COX-1 with a smaller valine in COX-2—creates an additional side pocket in the COX-2 active site. This difference has been exploited for the design of COX-2 selective inhibitors. Classical NSAIDs, including those with a benzoxazole-3-carboxylic acid core, primarily target the main channel of the active site.

Core Binding Mechanism: A Triad of Interactions

The binding of benzoxazole-3-carboxylic acid ligands to the COX active site is a classic example of structure-driven molecular recognition. The interaction can be broken down into three principal components, which together create a high-affinity binding event.

The Ionic Anchor: Carboxylate and Arginine Interaction

The defining feature of many NSAIDs is the carboxylic acid moiety. Within the COX active site, this group forms a crucial, high-energy salt bridge (ionic interaction) with the positively charged guanidinium group of a highly conserved arginine residue, Arg-120 .[13][14][15][16] This interaction acts as the primary anchor, orienting the ligand correctly at the base of the active site channel.[14] The importance of this interaction is underscored by mutagenesis studies where mutating Arg-120 significantly reduces inhibitor potency.[13][15]

Hydrogen Bonding Network

Beyond the primary ionic anchor, a network of hydrogen bonds stabilizes the ligand. A key interaction often involves a hydrogen bond between the ligand's carboxylate group and the hydroxyl group of Tyr-355 , another critical residue at the constriction site of the channel.[13][14][15] Depending on the specific substitutions on the benzoxazole ring, other polar interactions can occur with residues like Ser-530 or Tyr-385 further up the channel.[13][16]

Hydrophobic and van der Waals Contacts

The benzoxazole ring system and its substituents project from the carboxylate anchor up into the long, hydrophobic active site channel.[13] This region is lined with nonpolar residues such as Leu-352, Tyr-385, Trp-387, and Phe-518.[16] The ligand establishes extensive van der Waals and hydrophobic contacts with these residues, displacing ordered water molecules and contributing favorably to the binding entropy and overall affinity. The specific nature and extent of these hydrophobic interactions are key determinants of a ligand's potency and its selectivity profile between COX-1 and COX-2.

Caption: Key interactions of a benzoxazole-3-carboxylic acid ligand in the COX-2 active site.

Experimental Characterization of Target Binding

A multi-faceted approach combining biochemical, biophysical, and structural methods is essential to fully elucidate the binding mechanism of these ligands.[17]

Biochemical Assays: Quantifying Inhibition

The first step in characterizing a ligand is to determine its inhibitory potency. This is typically achieved through in vitro enzyme inhibition assays.

Protocol: Fluorometric COX-2 Inhibition Assay [18][19][20]

This protocol provides a reliable method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.

-

Reagent Preparation:

-

Prepare a COX Assay Buffer.

-

Reconstitute human recombinant COX-2 enzyme in the assay buffer and keep on ice.[18]

-

Prepare a solution of Arachidonic Acid (substrate) and a COX Probe (e.g., Amplex™ Red), which becomes fluorescent upon reaction with the prostaglandin product.[11]

-

Dissolve the benzoxazole test compound and a known inhibitor (e.g., Celecoxib) in DMSO to create stock solutions.[18]

-

-

Assay Setup (96-well plate format):

-

Enzyme Control Wells: Add assay buffer, COX-2 enzyme, and DMSO (vehicle control).

-

Inhibitor Control Wells: Add assay buffer, COX-2 enzyme, and the known inhibitor.

-

Test Compound Wells: Add assay buffer, COX-2 enzyme, and serial dilutions of the benzoxazole test compound.

-

-

Pre-incubation:

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.[21] Causality: This step is crucial for time-dependent inhibitors, ensuring that the measured potency reflects the true inhibitory effect.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the arachidonic acid/probe solution to all wells.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence curve) for each well.

-

Normalize the data to the enzyme control (100% activity) and background (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Biophysical Techniques: Probing the Binding Energetics and Kinetics

Biophysical methods provide direct, quantitative measurements of the binding event, offering deeper insights into the mechanism of action.[17]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding.[23][24][25] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).[24][26][27]

-

Expertise Insight: Large changes in enthalpy (ΔH) with only modest changes in free energy (ΔG) across a series of related compounds can indicate a change in binding mode, a critical insight for structure-activity relationship (SAR) studies.[24]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding events in real-time.[28][29] It is exceptionally powerful for determining the kinetics of an interaction—the association rate (ka) and the dissociation rate (kd).[28][30]

-

Trustworthiness: Unlike endpoint assays, SPR provides kinetic data that can help differentiate compounds with the same affinity but different residence times on the target, a parameter that is often more predictive of in vivo efficacy.[28]

| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

| Primary Output | Binding Affinity (Kd), Enthalpy (ΔH), Stoichiometry (n)[24][25] | Association Rate (ka), Dissociation Rate (kd), Affinity (KD)[28][30] |

| Principle | Measures heat change upon binding in solution.[23][25] | Measures change in refractive index upon binding to a sensor surface.[29] |

| Key Advantage | Provides a complete thermodynamic profile of the interaction.[26][27] | Provides detailed kinetic information (on/off rates).[28] |

| Throughput | Lower | Higher, suitable for screening.[30] |

Structural Biology: Visualizing the Interaction

X-ray crystallography is the ultimate tool for visualizing the binding mechanism at an atomic level.[13] Co-crystal structures of benzoxazole ligands bound to COX enzymes reveal the precise orientation of the inhibitor in the active site and map out the network of ionic, hydrogen bond, and hydrophobic interactions.[14][31] These structures provide invaluable, definitive evidence that confirms the binding mode and guides further drug design efforts. For example, crystallographic studies have shown that classic NSAIDs bind via ionic interactions with Arg-120 and hydrogen bonds with Tyr-355.[14]

Caption: A validated workflow for characterizing ligand-target binding interactions.

Conclusion

The target binding mechanism of benzoxazole-3-carboxylic acid ligands, particularly as exemplified by their interaction with COX enzymes, is a well-defined process governed by a triad of ionic, hydrogen bonding, and hydrophobic interactions. The carboxylate group's ionic interaction with Arg-120 serves as a critical anchor, while the benzoxazole core engages in extensive contacts within the enzyme's hydrophobic channel. A comprehensive characterization of these interactions requires an integrated approach, leveraging biochemical assays to quantify potency, biophysical techniques like ITC and SPR to define the thermodynamic and kinetic profiles, and structural biology to provide atomic-level visualization. This detailed understanding is fundamental for the rational design and optimization of next-generation therapeutics based on this versatile scaffold.

References

-

Nagatoishi, S., Caaveiro, J. M. M., & Tsumoto, K. (2018). Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. Yakugaku Zasshi, 138(8), 1033–1041. Available from: [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 15, 2026, from [Link]

-

TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Available from: [Link]

-

Cooper, A. (n.d.). Making Cool Drugs Hot: - The Use of Isothermal Titration Calorimetry as a Tool to Study Binding Energetics. The Ohio State University. Retrieved February 15, 2026, from [Link]

-

Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved February 15, 2026, from [Link]

-

deNOVO Biolabs. (2025, February 24). SPR Technology in Drug Discovery & Biologics. Retrieved February 15, 2026, from [Link]

-

Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery, 6(8), 797–813. Available from: [Link]

-

Sun, B., Xu, J., Liu, S., & Li, Q. X. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2260, pp. 223–236). Springer. Available from: [Link]

-

Xu, S., Hermanson, D. J., Banerjee, S., Rimon, G., Marnett, L. J., & Ghebreselasie, K. (2014). Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network. Journal of Biological Chemistry, 289(12), 8599–8608. Available from: [Link]

-

Selinsky, B. S., Gupta, K., Sharkey, C. T., & Loll, P. J. (2001). Structural Analysis of NSAID Binding by Prostaglandin H2 Synthase: Time-Dependent and Time-Independent Inhibitors Elicit Identical Enzyme Conformations. Biochemistry, 40(17), 5172–5180. Available from: [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved February 15, 2026, from [Link]

-

MDPI. (2025, June 11). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Retrieved February 15, 2026, from [Link]

-

Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery. Retrieved February 15, 2026, from [Link]

-

XanTec. (n.d.). Protein Small Molecule Biomolecular Interactions A Retrospective. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Flunoxaprofen. PubChem. Retrieved February 15, 2026, from [Link]

-

Biosensing Instrument. (2025, January 4). Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Retrieved February 15, 2026, from [Link]

-

MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Retrieved February 15, 2026, from [Link]

-

Cytiva. (2024, November 11). Drug-plasma protein binding characterization using SPR. Retrieved February 15, 2026, from [Link]

-

Concept Life Sciences. (n.d.). Biophysical Characterization and Interaction Analyses. Retrieved February 15, 2026, from [Link]

-

Leiden University. (n.d.). Biophysical characterization of membrane protein-small molecule interactions. Retrieved February 15, 2026, from [Link]

-

Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2014). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Journal of structural biology, 189(1), 62–66. Available from: [Link]

-

Nanotechnology Perceptions. (2018, February 15). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Retrieved February 15, 2026, from [Link]

-

IUCr Journals. (2025, March 15). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. Retrieved February 15, 2026, from [Link]

-

Kumar, A., Kumar, S., Singh, A., & Singh, R. K. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Journal of Pharmaceutical Sciences, 4(2), 256–265. Available from: [Link]

-

Berti, F., Omini, C., Rossoni, G., & Viganò, T. (1987). Interference of the new antiinflammatory compound flunoxaprofen with eicosanoid formation in various biological systems. Arzneimittel-Forschung, 37(1), 27–32. Available from: [Link]

-

ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved February 15, 2026, from [Link]

-

Khan, S., Iqbal, D., Al-Rashida, M., & Hameed, A. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(6), 682–692. Available from: [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Benzoxazole derivatives with anti-inflammatory potential. Retrieved February 15, 2026, from [Link]

-

Orlando, B. J., & Malkowski, M. G. (2016). Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. Journal of Biological Chemistry, 291(40), 20977–20987. Available from: [Link]

-

S, A., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 334-343. Available from: [Link]

-

Singh, N., et al. (2017). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal, 25(6), 882-891. Available from: [Link]

-

Mongolia Journals Online. (2024, March 23). Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved February 15, 2026, from [Link]

-

Scilit. (n.d.). Synthesis and characterization of the ligand based on benzoxazole and its transition metal complexes: DNA-binding and antitumor activity. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved February 15, 2026, from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flunoxaprofen | C16H12FNO3 | CID 68869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Interference of the new antiinflammatory compound flunoxaprofen with eicosanoid formation in various biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

- 17. [Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. nano-ntp.com [nano-ntp.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]

- 23. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 24. research.cbc.osu.edu [research.cbc.osu.edu]

- 25. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 28. denovobiolabs.com [denovobiolabs.com]

- 29. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 30. nicoyalife.com [nicoyalife.com]

- 31. pubs.acs.org [pubs.acs.org]

Methodological & Application

Step-by-step preparation of 7-methoxy-1,2-benzoxazole-3-carboxylic acid from salicylaldehyde

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 7-methoxy-1,2-benzoxazole-3-carboxylic acid (also known as 7-methoxy-1,2-benzisoxazole-3-carboxylic acid).

While the request specifies "from salicylaldehyde," the introduction of a methoxy group at the 7-position (which corresponds to the 3-position of the starting benzene ring relative to the phenol) is synthetically challenging if starting from unsubstituted salicylaldehyde. Therefore, this protocol utilizes o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) as the starting material. o-Vanillin is a commercially available salicylaldehyde derivative that already possesses the required methoxy substitution pattern.

Application Note: Synthesis of 7-Methoxy-1,2-benzoxazole-3-carboxylic Acid

Executive Summary

The 1,2-benzoxazole (benzisoxazole) scaffold is a critical pharmacophore in medicinal chemistry, found in anticonvulsants (e.g., Zonisamide) and antipsychotics (e.g., Risperidone). This protocol details the synthesis of the 3-carboxylic acid derivative, a versatile intermediate for further functionalization (e.g., amidation, decarboxylation).

The synthesis follows a biomimetic oxidative cyclization strategy . Unlike harsh industrial routes involving unstable diazo intermediates, this protocol employs a robust 4-stage pathway:

-

Cyanohydrin Formation: Nucleophilic addition to the aldehyde.

-

Hydrolysis: Conversion of nitrile to carboxylic acid (Mandelic acid derivative).

-

Oxidative Decarboxylation/Ketone Formation: Conversion to the

-keto acid (Phenylglyoxylic acid derivative). -

Heterocyclization: Oximation and ring closure to the benzisoxazole.

Reaction Pathway Visualization

The following diagram illustrates the chemical logic and flow of the synthesis.

Caption: Step-wise transformation from o-Vanillin to the target benzisoxazole scaffold.

Materials & Equipment

Reagents:

-

Starting Material: o-Vanillin (CAS: 148-53-8), >98% purity.

-

Cyanation: Sodium metabisulfite (Na2S2O5), Potassium Cyanide (KCN) [DANGER ], or Trimethylsilyl cyanide (TMSCN) as a safer alternative.

-

Hydrolysis: Hydrochloric acid (37%), Glacial Acetic acid.

-

Oxidation: Potassium Permanganate (KMnO4) or Copper(II) Sulfate/Pyridine.

-

Cyclization: Hydroxylamine hydrochloride (NH2OH·HCl), Sodium Acetate (NaOAc), Ethanol.

Equipment:

-

Round-bottom flasks (3-neck), Reflux condenser, Magnetic stirrer/hotplate.

-

pH meter or strips.

-

Rotary evaporator.

-

Vacuum filtration setup.

-

Safety Gear: Fume hood (mandatory for KCN steps), Cyanide antidote kit, chemically resistant gloves, goggles.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Hydroxy-3-methoxymandelic Acid

Rationale: The aldehyde carbon must be functionalized to a carboxylic acid precursor while retaining the carbon atom. The cyanohydrin route is the most direct method.

-

Bisulfite Adduct Formation:

-

Dissolve o-vanillin (15.2 g, 100 mmol) in water (50 mL) containing crushed ice.

-

Add Sodium metabisulfite (10.5 g) dissolved in water (20 mL).

-

Stir vigorously for 1 hour. A white precipitate of the bisulfite adduct forms.

-

-

Cyanation (Use Extreme Caution):

-

Safety Note: Perform in a high-efficiency fume hood. Ensure quenching agents (bleach) are ready.

-

Add a solution of Potassium Cyanide (6.8 g, 105 mmol) in water (15 mL) dropwise to the bisulfite adduct suspension.

-

The solid dissolves, and the cyanohydrin separates as an oil or solidifies. Stir for 30 min.

-

-

Hydrolysis:

-

Add concentrated HCl (50 mL) slowly to the cyanohydrin mixture.

-

Heat to reflux for 2–3 hours. The nitrile hydrolyzes to the carboxylic acid.

-

Workup: Cool the solution. Extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over MgSO4 and evaporate.

-

Yield: ~12–14 g of crude 2-hydroxy-3-methoxymandelic acid.

-

Stage 2: Oxidation to 2-Hydroxy-3-methoxyphenylglyoxylic Acid

Rationale: The secondary alcohol of the mandelic acid must be oxidized to a ketone to allow for subsequent oximation.

-

Oxidation Setup:

-

Dissolve the crude mandelic acid (10 g) in 10% NaOH solution (100 mL). The solution should be alkaline (pH > 10).

-

Cool to 0–5°C in an ice bath.

-

-

Permanganate Addition:

-

Add a solution of KMnO4 (5.5 g) in water (100 mL) dropwise over 1 hour, maintaining temperature < 10°C.

-

Stir for an additional 2 hours. The purple color should fade to brown (MnO2 precipitate).

-

-

Isolation:

-

Filter off the MnO2 precipitate through Celite.

-

Acidify the filtrate with conc. HCl to pH ~2.

-

Extract with Ethyl Acetate (3 x 50 mL).[1]

-

Evaporate solvent to obtain the

-keto acid (2-hydroxy-3-methoxyphenylglyoxylic acid). Recrystallize from benzene/petroleum ether if necessary.

-

Stage 3: Cyclization to 7-Methoxy-1,2-benzoxazole-3-carboxylic Acid

Rationale: Reaction with hydroxylamine forms the oxime.[2][3] Under acidic or thermal conditions, the oxime oxygen attacks the activated aromatic ring (or the phenol oxygen attacks the oxime nitrogen, depending on conditions), closing the isoxazole ring.

-

Oximation:

-

In a 250 mL flask, dissolve the keto-acid (5 g) in Ethanol (30 mL).

-

Add a solution of Hydroxylamine Hydrochloride (3.5 g) and Sodium Acetate (5 g) in water (15 mL).

-

Reflux the mixture for 4–6 hours.

-

-

Ring Closure:

-

Note: Often, the oxime forms first.[2] Cyclization may require stronger dehydration.

-

If the product does not precipitate upon cooling, acidify with dilute HCl and heat gently.

-

Alternatively, treat the isolated oxime with Thionyl Chloride (SOCl2) or Acetic Anhydride to force cyclization (though this may form the acid chloride or anhydride).

-

Preferred Aqueous Route: The reflux in buffered ethanolic solution is usually sufficient for spontaneous cyclization of 2-hydroxyphenylglyoxylic acid oximes.

-

-

Purification:

Data Summary & Validation

| Parameter | Specification | Expected Result |

| Appearance | Visual Inspection | Off-white to pale yellow crystalline solid |

| Melting Point | Capillary Method | 210–215°C (dec) |

| Yield | Gravimetric | 45–55% (Overall from o-Vanillin) |

| 1H NMR | DMSO-d6, 400 MHz | |

| IR Spectrum | KBr Pellet | 1710 cm⁻¹ (C=O acid), 1610 cm⁻¹ (C=N) |

Troubleshooting & Critical Control Points

-

Cyanide Safety: If avoiding KCN is desired, Trimethylsilyl cyanide (TMSCN) can be used with a Zinc Iodide catalyst in DCM, followed by acidic hydrolysis. This avoids generating HCN gas but requires moisture-free conditions.

-

Oxidation Control: Over-oxidation can cleave the C-C bond, yielding 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid). Ensure the temperature remains < 10°C during KMnO4 addition.

-

Cyclization Failure: If the ring does not close, the intermediate oxime has likely formed. Isolate the oxime and reflux in Acetic Acid with a catalytic amount of H2SO4 to effect cyclization.

References

-

Borsche Synthesis of Benzisoxazoles: Borsche, W. "Über die Entstehung von Benzisoxazolen aus Nitrosophenolen." Berichte der deutschen chemischen Gesellschaft, vol. 42, no. 1, 1909, pp. 1310–1318. Link

-

Synthesis of Mandelic Acid Derivatives: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[1] Vol. 1, 1941, p. 336. Link

- Oxidation of Mandelic Acids: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.

-

Benzisoxazole Pharmacology (Zonisamide): Uno, H., et al. "Studies on 1,2-Benzisoxazole Derivatives." Journal of Medicinal Chemistry, vol. 22, no. 2, 1979, pp. 180–184. Link

Sources

Application Note & Protocols: A Comparative Guide to the Esterification of 7-methoxy-1,2-benzoxazole-3-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

7-methoxy-1,2-benzoxazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active agents. The esterification of its carboxylic acid moiety is a critical transformation for modifying solubility, bioavailability, and for creating prodrugs. This document provides a comprehensive technical guide to optimizing the esterification of this substrate. We present a comparative analysis of four common esterification methodologies: Fischer-Speier Esterification, Carbodiimide-Mediated Coupling, Uronium Salt-Based Coupling, and an Acid Chloride-mediated approach. For each method, we provide detailed, step-by-step protocols, discuss the mechanistic rationale behind procedural choices, and offer a framework for systematic optimization. The guide is designed to empower researchers to select and refine the most appropriate strategy based on the specific alcohol, reaction scale, and substrate sensitivity.

Introduction: The Strategic Importance of Esterification

The 1,2-benzoxazole (or indoxazole) nucleus is a privileged scaffold found in numerous compounds with diverse biological activities. The carboxylic acid at the 3-position of the 7-methoxy-1,2-benzoxazole core is a prime handle for derivatization. Esterification of this group can be a crucial step in a synthetic route or a final step in creating an active pharmaceutical ingredient (API).

However, the esterification of heteroaromatic carboxylic acids is not always trivial. The reaction's success is influenced by factors including the steric hindrance around the carboxyl group, the electronic nature of the benzoxazole ring, and the potential for side reactions under harsh conditions. This guide aims to demystify the process by providing a logical, evidence-based approach to methodology selection and optimization.

Methodology Selection: A Decision Framework

Choosing the right esterification method is paramount. The decision depends on the nature of the alcohol (primary, secondary, tertiary, or phenol), the acid/base sensitivity of the starting materials, the desired scale, and economic considerations.

Below is a decision-making workflow to guide the selection process.

Caption: Workflow for selecting an appropriate esterification method.

Comparative Analysis of Esterification Protocols

We will now explore four distinct protocols. Each protocol is presented as a robust starting point for optimization.

Method A: Fischer-Speier Esterification (Acid Catalysis)

This classical method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1] It is an equilibrium-driven process, and its efficiency relies on Le Châtelier's principle—using the alcohol as the solvent and/or removing the water byproduct drives the reaction toward the ester product.[1]

-

Expertise & Causality: This method is best suited for simple, unhindered, and non-acid-sensitive primary or secondary alcohols (e.g., methanol, ethanol). The strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] Heating under reflux provides the necessary activation energy and helps in the azeotropic removal of water if a Dean-Stark apparatus is used.[3][4]

Protocol A: Synthesis of Methyl 7-methoxy-1,2-benzoxazole-3-carboxylate

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-methoxy-1,2-benzoxazole-3-carboxylic acid (1.93 g, 10.0 mmol).

-

Reagent Addition: Add methanol (50 mL, large excess) to the flask.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting acid should have a lower Rf value than the less polar ester product.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-